6-Fluoro-4-(trifluoromethyl)quinolin-2-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

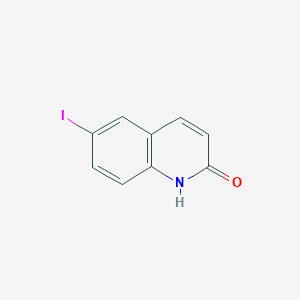

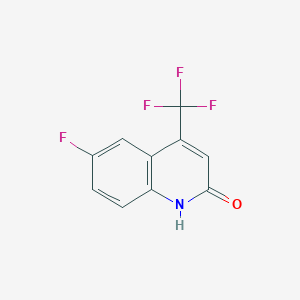

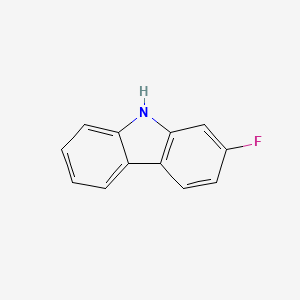

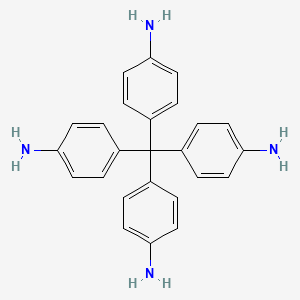

“6-Fluoro-4-(trifluoromethyl)quinolin-2-OL” is an organic compound with the molecular formula C10H5F4NO . It is a derivative of quinoline, substituted with trifluoromethyl, hydroxyl, and fluoride groups .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a quinoline backbone with fluorine and trifluoromethyl groups attached at the 6 and 4 positions, respectively, and a hydroxyl group at the 2 position . The exact mass of the molecule is 231.030731 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 231.15 g/mol . Other properties such as boiling point, melting point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Synthesis Techniques : New derivatives of fluorophenyl substituted 8-hydroxyquinoline and their aluminum complexes exhibit enhanced fluorescence emissions due to the fluorophenyl substituents. Theoretical studies using DFT and TD-DFT methods explored their electronic structures and photophysical properties, highlighting the role of aryl substituents in influencing the frontier molecular orbitals (Suliman et al., 2014).

- Optical and Morphological Studies : Research on Y-shaped tri-fluoromethyl substituted quinoxaline derivatives revealed their potential for negative and positive solvatochromism, large Stoke’s shifts, and aggregation-induced emission (AIE), which were significantly influenced by the electron-withdrawing trifluoromethyl group. SEM images provided insights into their morphological characteristics, such as ice flakes and microcrystals like projections (Rajalakshmi & Palanisami, 2020).

Biological Activities

- Antitubercular Activity : The synthesis and antitubercular properties of N-R-amides of certain quinoline derivatives have been studied, providing insights into their structural and biological activity correlations. This research offers a foundation for developing potent antitubercular agents (Ukrainets et al., 2006).

- Anticancer Potential : Fluorinated derivatives of quinoline have been investigated for their cytotoxic activities against various cancer cell lines, revealing that compounds with more fluorine atoms show enhanced cytotoxic effects. This study also examined the antioxidant properties of these compounds, suggesting their potential as anticancer agents (Politanskaya et al., 2015).

Antimicrobial and Antiviral Properties

- Antimicrobial Screening : Synthesis and antimicrobial screening of fluorinated quinoline derivatives have been conducted, providing insights into their potential as antimicrobial agents. This research highlights the significance of fluorine atoms in enhancing biological activities (Bonacorso et al., 2018).

- Antiviral Against SARS-CoV-2 : A study on quinoline-triazole conjugates synthesized through microwave-assisted click chemistry demonstrated significant potency against SARS-CoV-2, indicating the potential of fluorinated quinoline derivatives in developing treatments for viral infections (Seliem et al., 2021).

Wirkmechanismus

Mode of Action

It is known that the compound can exist in a tautomeric form, known as quinolone, where the hydroxy group becomes a ketone and the imine changes to an amine . This tautomeric shift could potentially influence its interaction with its targets.

Biochemical Pathways

It is noted that this compound serves as a precursor for synthesising thioquinolines, which are used to develop non-cytotoxic, potent and selective antitubercular agents .

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Action Environment

It is recommended that the compound be stored in an inert atmosphere at room temperature .

Eigenschaften

IUPAC Name |

6-fluoro-4-(trifluoromethyl)-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4NO/c11-5-1-2-8-6(3-5)7(10(12,13)14)4-9(16)15-8/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUFRBOSKPZUGIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471761 |

Source

|

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328956-08-7 |

Source

|

| Record name | 6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-Furylmethyl)piperidin-4-yl]methylamine](/img/structure/B1314646.png)

![Acetamide, N-[(3S)-tetrahydro-2,5-dioxo-3-furanyl]-](/img/structure/B1314667.png)

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)